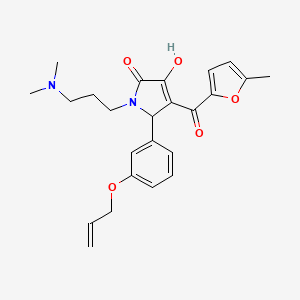

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Creating this compound involves several synthetic steps, each with specific reaction conditions:

Starting Materials: : The synthesis begins with commercially available starting materials, which include allyloxybenzene, dimethylaminopropylamine, and furanylcarbonyl chloride.

First Step: : The allyloxybenzene undergoes electrophilic substitution reactions to introduce the necessary functional groups.

Coupling Reaction: : The intermediate product is then coupled with dimethylaminopropylamine in the presence of coupling agents like EDCI (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Final Steps: : The furanylcarbonyl chloride is added in the final step under carefully controlled conditions to ensure the integrity of the final compound.

Industrial Production Methods

Scaling up to industrial production involves optimizing these steps to increase yield and purity. This can include:

Batch Processing: : Large-scale reactors are used to perform the reactions in batches.

Continuous Flow Chemistry: : A modern approach where reagents are continuously added and products continuously removed, enhancing efficiency and scalability.

Purification: : Industrial methods like crystallization and chromatography are utilized to purify the final product to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can participate in various chemical reactions, including:

Oxidation: : It can undergo oxidation reactions, transforming the hydroxyl group into a carbonyl group.

Reduction: : Reductive conditions can convert the nitro groups to amines.

Substitution: : The aromatic ring can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄ (Potassium permanganate), CrO₃ (Chromium trioxide).

Reducing Agents: : NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

Substitution Reactions: : Halogenating agents like Br₂ (Bromine) and I₂ (Iodine).

Major Products

Oxidation: : Conversion to a ketone or aldehyde.

Reduction: : Formation of amines.

Substitution: : Introduction of halogen or other functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound's unique structure makes it a subject of study in synthetic chemistry, particularly in designing new reactions and exploring reaction mechanisms.

Biology

In biological research, it might be used as a probe to study enzyme interactions or as a building block in drug discovery.

Medicine

Potential medicinal applications include its use as a scaffold in the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials or as a starting point for manufacturing other complex organic molecules.

Wirkmechanismus

This compound exerts its effects through various molecular mechanisms:

Enzyme Interaction: : It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways.

Receptor Binding: : It might bind to certain receptors on cell surfaces, triggering intracellular signals.

Pathways Involved: : Its interactions can affect pathways related to cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

5-(3-(methyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Uniqueness

Structural Uniqueness: : The presence of the 5-methylfuran-2-carbonyl group and the combination of allyloxy and dimethylamino groups make it structurally unique.

Functional Diversity: : Its diverse functional groups enable it to participate in a wide range of chemical reactions, setting it apart from similar compounds.

This compound truly exemplifies the complexity and versatility of modern organic molecules, bridging the gap between chemistry, biology, and industry. How does this fit your expectations or needs?

Biologische Aktivität

The compound 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, also known by its CAS number 618425-38-0, is a synthetic organic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups conducive to interactions with biological targets.

- Molecular Formula : C28H32N2O5

- Molecular Weight : 476.56 g/mol

- Boiling Point : Approximately 673.3 °C (predicted)

- Density : 1.220 g/cm³ (predicted)

- pKa : 4.50 (predicted)

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including antidiabetic, anti-inflammatory, and potential neuroprotective effects. Below are detailed findings from various studies.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of similar compounds in the pyrrolone class. For instance, a related study on derivatives of pyrrolones demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is a common target for diabetes management.

In Vitro Studies

A comparative analysis of α-glucosidase inhibitors showed that certain derivatives exhibited IC50 values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 ± 1.37 μM) . This suggests that the compound may similarly inhibit α-glucosidase activity.

| Compound | IC50 (μM) | Comparison to Acarbose |

|---|---|---|

| Compound A | 2.62 ± 0.16 | More potent |

| Compound B | 10.11 ± 0.32 | More potent |

| Acarbose | 37.38 ± 1.37 | Standard |

In Vivo Studies

In vivo assessments indicated that selected derivatives led to significant reductions in blood glucose levels in diabetic models, reinforcing their potential as therapeutic agents for diabetes management .

Neuroprotective Effects

The compound's structural features suggest possible interactions with neurotransmitter systems, particularly through its dimethylamino group, which may enhance neuroprotective effects against oxidative stress and neuroinflammation.

Mechanistic Insights

Research into related compounds has shown that they can modulate GABAergic activity, potentially providing insights into their neuroprotective mechanisms . The ability to cross the blood-brain barrier could further enhance their efficacy in treating neurodegenerative diseases.

Safety and Toxicity

Preliminary toxicity assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. For instance, no mortality was observed at doses up to 2000 mg/kg in animal studies . This suggests a favorable safety margin for further development.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of similar compounds:

- Antidiabetic Efficacy : A study on pyrrolone derivatives demonstrated significant blood glucose reduction in diabetic rats, with specific derivatives showing promising results comparable to established antidiabetic medications .

- Neuroprotection : Investigations into related structures revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism through which these compounds may exert neuroprotective effects .

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-5-14-30-18-9-6-8-17(15-18)21-20(22(27)19-11-10-16(2)31-19)23(28)24(29)26(21)13-7-12-25(3)4/h5-6,8-11,15,21,28H,1,7,12-14H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVUUHASJQFJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC=C)CCCN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.